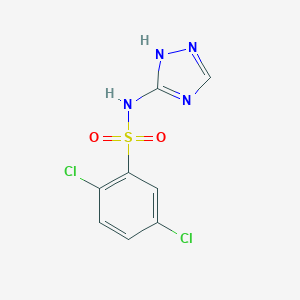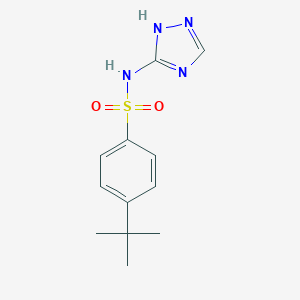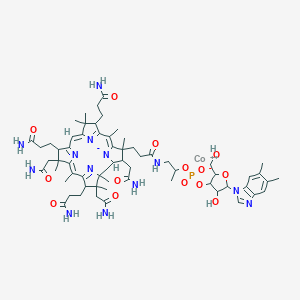![molecular formula C21H21NO5S B224608 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid, also known as BNSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BNSA is a sulfonamide derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In We will also discuss the biochemical and physiological effects of BNSA, its advantages and limitations for lab experiments, and list future directions for research.
Mechanism Of Action
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the enzyme from converting arachidonic acid into inflammatory prostaglandins. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF). The mechanism of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-viral activity is not fully understood but is thought to involve the inhibition of viral replication.
Biochemical And Physiological Effects
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in vitro and in vivo. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to decrease the production of inflammatory prostaglandins in animal models of inflammation. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells in animal models of cancer. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to reduce the replication of viruses in cell culture.
Advantages And Limitations For Lab Experiments
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid is a small molecule that can easily penetrate cell membranes and reach its target. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid is also relatively stable and can be stored for long periods of time. However, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has some limitations for lab experiments. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid can be toxic at high concentrations and can interfere with other cellular processes. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid. One area of research is the development of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid analogs with improved pharmacological properties. Another area of research is the investigation of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-inflammatory and anti-cancer effects in animal models of disease. Additionally, the mechanism of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid's anti-viral activity needs to be further elucidated. Finally, the development of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid-based drugs for the treatment of inflammation, cancer, and viral infections is an important area of research.
Synthesis Methods
The synthesis of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid involves the reaction of 4-nitro-1-naphthol with butylamine to form 4-butoxy-1-naphthol. The 4-butoxy-1-naphthol is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The sulfonate ester is then reacted with ammonium carbonate to form 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been used in scientific research for its anti-inflammatory, anti-cancer, and anti-viral properties. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
properties
Product Name |
2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid |
|---|---|
Molecular Formula |
C21H21NO5S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[(4-butoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C21H21NO5S/c1-2-3-14-27-19-12-13-20(16-9-5-4-8-15(16)19)28(25,26)22-18-11-7-6-10-17(18)21(23)24/h4-13,22H,2-3,14H2,1H3,(H,23,24) |
InChI Key |
QAPIKRGCSOFYCX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)





![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
